2-(4-Hexylbenzoyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Hexylbenzoyl)pyridine” is a chemical compound with the molecular formula C18H21NO . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . A one-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor has also been reported .Molecular Structure Analysis
The molecular structure of “2-(4-Hexylbenzoyl)pyridine” can be found in various databases . Detailed structural analysis and spectroscopic characterization of similar compounds have been carried out experimentally and theoretically using density functional theory (DFT) at the 6311++G (d,p) level of theory .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Hexylbenzoyl)pyridine” can be found in various databases . These properties include its molecular structure, chemical names, and classification .Scientific Research Applications
Photophysics and Photochemistry
Intramolecular Proton Transfer and Charge Transfer Processes
The photophysical properties of analogues of 2-(4-Hexylbenzoyl)pyridine, such as 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine, have been studied. These compounds exhibit phenomena like intramolecular charge transfer (ICT) and excited state intramolecular proton transfer (ESIPT) in different solvents, contributing to our understanding of photophysical behaviors in similar compounds (Behera, Karak, & Krishnamoorthy, 2015).
Photochromism and Fluorescence Modulation
Derivatives such as phenylazopyridines demonstrate photochromic properties and can modulate the fluorescence of other compounds like zinc-porphyrins upon irradiation. This property is valuable for developing light-sensitive materials and systems (Otsuki & Narutaki, 2004).
Coordination Chemistry and Material Science
Complex Formation with Metals
2-(4-Hexylbenzoyl)pyridine analogues have been used to form complexes with metals like ruthenium and osmium. These complexes exhibit unique geometrical and electronic structures and can undergo oxidation, changing their electronic properties (Samanta et al., 2008).
Synthesis of Ligands and Metal Complexes
The compound and its derivatives have been used in synthesizing new ligands and metal complexes, demonstrating various properties like fluorescence and magnetic behavior. For example, new lanthanide clusters showing magnetic and optical properties have been developed (Alexandropoulos et al., 2011).
Applications in Corrosion Inhibition
Pyridine derivatives, including those related to 2-(4-Hexylbenzoyl)pyridine, have been studied for their potential as corrosion inhibitors, demonstrating the material's protective capabilities in industrial settings (Chaitra, Mohana, & Tandon, 2016).
Development of Fluorescent Probes
Some derivatives have been used in the design of fluorescent probes capable of detecting cations like Cu2+ at nanomolar concentrations, demonstrating their potential in sensing and analytical applications (García, Romero, & Portilla, 2019).
Future Directions
properties
IUPAC Name |
(4-hexylphenyl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-3-4-5-8-15-10-12-16(13-11-15)18(20)17-9-6-7-14-19-17/h6-7,9-14H,2-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBHFRJJBZEATD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642008 |
Source
|
Record name | (4-Hexylphenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hexylbenzoyl)pyridine | |
CAS RN |
898779-96-9 |
Source
|
Record name | (4-Hexylphenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.